molecular formula C7H7ClN2O3 B1632522 4-Chloro-5-methoxy-2-nitro-phenylamine

4-Chloro-5-methoxy-2-nitro-phenylamine

Cat. No.: B1632522
M. Wt: 202.59 g/mol
InChI Key: GKVJYBKEHWXTEF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-nitro-phenylamine is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

4-chloro-5-methoxy-2-nitroaniline

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3

InChI Key

GKVJYBKEHWXTEF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4,5-dichloro-2-nitro-phenylamine (1.29 g, 6.23 mmol) and dry MeOH (2 mL), a 25 wt % solution of sodium methoxide in MeOH (10 mL) was added and the mixture stirred for 6 h at 100° C. in a sealed tube. The mixture was cooled to 23° C., poured into water (50 mL), and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (25 mL), dried, filtered, and concentrated under reduced pressure to afford the titled compound (0.700 g, 56%). The crude material was used without further purification in the next reaction.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
56%

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